molecular formula C18H19BrN2O2 B269436 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

货号 B269436
分子量: 375.3 g/mol
InChI 键: CRHFKPKKBJVIJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). It has been widely studied for its potential therapeutic applications in cancer treatment. In

作用机制

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide binds to the active site of GLS and inhibits its enzymatic activity. This leads to a decrease in glutamate production and an accumulation of glutamine, which can be toxic to cancer cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target the kidney isoform of GLS (KGA), which is highly expressed in cancer cells, but not the liver isoform (LGA), which is essential for normal cellular function. The selectivity of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for KGA over LGA makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to suppress tumor growth in animal models of cancer. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high yield and purity, selectivity for KGA over LGA, and minimal toxicity to normal cells and tissues. However, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has some limitations, including its relatively low potency and the need for further optimization to enhance its efficacy and pharmacokinetic properties.

未来方向

There are several future directions for 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide research, including:
1. Development of more potent and selective GLS inhibitors based on the structure of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide.
2. Exploration of the use of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
3. Investigation of the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of imaging agents based on 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for non-invasive detection of GLS activity in vivo.
5. Optimization of the pharmacokinetic properties of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for clinical use.
In conclusion, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide is a promising candidate for cancer therapy, with selective inhibition of GLS and minimal toxicity to normal cells and tissues. Further research is needed to optimize its efficacy and pharmacokinetic properties, as well as explore its potential applications in other diseases.

合成方法

The synthesis of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide involves several steps, starting from the reaction between 4-aminobenzoyl chloride and tert-butyl carbamate to form 4-[(tert-butylamino)carbonyl]benzoic acid. This intermediate is then converted into 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide through a series of reactions involving bromination, coupling, and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

科学研究应用

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is an enzyme that plays a crucial role in cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target cancer cells, as they are more dependent on glutamine metabolism than normal cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and paclitaxel, to enhance their efficacy and reduce their side effects.

属性

产品名称

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

分子式

C18H19BrN2O2

分子量

375.3 g/mol

IUPAC 名称

2-bromo-N-[4-(tert-butylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI 键

CRHFKPKKBJVIJO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

规范 SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。